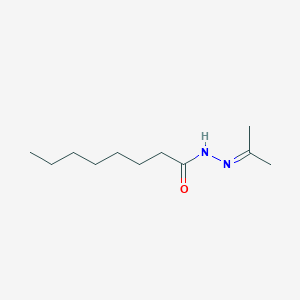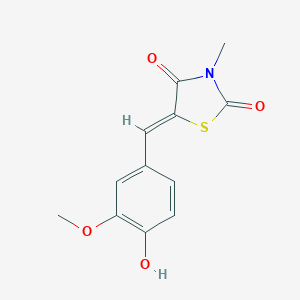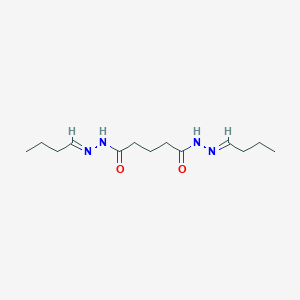![molecular formula C12H14FNO4S B229675 1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline](/img/structure/B229675.png)
1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline, also known as FMPS, is a chemical compound that belongs to the family of sulfonyl-containing amino acids. FMPS has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors and other bioactive molecules.
Aplicaciones Científicas De Investigación
1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline has been studied for its potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors. One of the most promising applications of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline is in the development of inhibitors for the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. 1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline has been shown to inhibit DPP-4 activity in vitro and in vivo, making it a potential lead compound for the development of new anti-diabetic drugs.
Mecanismo De Acción
The mechanism of action of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline as a DPP-4 inhibitor involves the binding of the compound to the active site of the enzyme, preventing it from cleaving the incretin hormones GLP-1 and GIP. This results in increased levels of these hormones in the bloodstream, which in turn stimulates insulin secretion and lowers blood glucose levels.
Biochemical and Physiological Effects:
1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline has been shown to have a number of biochemical and physiological effects, particularly in the context of its role as a DPP-4 inhibitor. In addition to its effects on blood glucose levels, 1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline has also been shown to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of a range of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline as a research tool is its specificity for DPP-4, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, 1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline also has some limitations, such as its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are a number of potential future directions for research on 1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline and related compounds. One area of interest is the development of more potent and selective DPP-4 inhibitors based on the structure of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline. Another potential direction is the investigation of the anti-inflammatory and anti-oxidant properties of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline, which may have applications in the treatment of a range of diseases. Finally, 1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline and related compounds may also have applications in the development of other bioactive molecules, such as enzyme inhibitors or receptor agonists.
Métodos De Síntesis
1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline can be synthesized through a multi-step process that involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with proline. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine, and the resulting product is purified through column chromatography. The yield of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline can be improved by using different reaction conditions, such as changing the solvent or the reaction temperature.
Propiedades
Fórmula molecular |
C12H14FNO4S |
|---|---|
Peso molecular |
287.31 g/mol |
Nombre IUPAC |
1-(4-fluoro-3-methylphenyl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H14FNO4S/c1-8-7-9(4-5-10(8)13)19(17,18)14-6-2-3-11(14)12(15)16/h4-5,7,11H,2-3,6H2,1H3,(H,15,16) |
Clave InChI |
QPVUESRDZRJKBA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2C(=O)O)F |
SMILES canónico |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



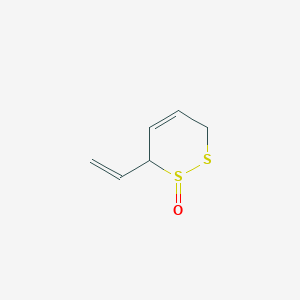
![N'-[(1-isobutyl-1H-benzimidazol-2-yl)methylene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B229594.png)
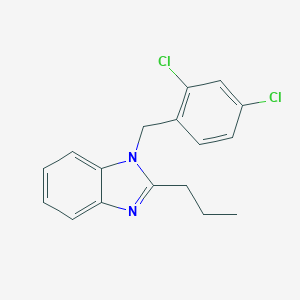
![1-[(4-Chlorophenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B229602.png)
![(4-Nitrophenyl)[4-(propan-2-yl)piperazin-1-yl]methanone](/img/structure/B229603.png)
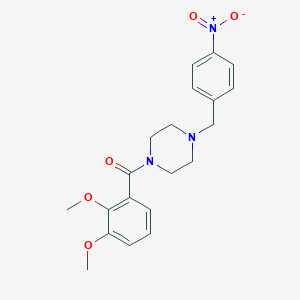
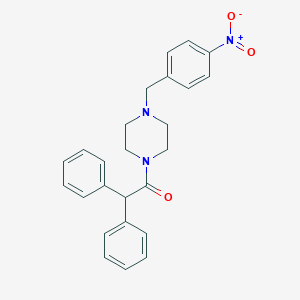
![1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B229607.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B229609.png)
![2-chloro-N-[3-[2-[(Z)-indol-3-ylidenemethyl]hydrazinyl]-3-oxopropyl]benzamide](/img/structure/B229611.png)
![N-[1-[2-(5,7-dichloro-2-oxoindol-3-yl)hydrazinyl]-1-oxopropan-2-yl]benzamide](/img/structure/B229612.png)
